3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide
Description
This compound is a triazolo-pyridazine derivative with a propanamide linker connecting a methoxy-substituted triazolo-pyridazine core to a benzimidazole moiety. Its molecular formula is C22H25N7O2 (molecular weight: 427.49 g/mol). The benzimidazole group is substituted with a methyl group at the 1-position and an isopropyl group at the 2-position, while the triazolo-pyridazine core features a methoxy group at the 6-position.
Properties
Molecular Formula |
C20H23N7O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C20H23N7O2/c1-12(2)20-22-14-11-13(5-6-15(14)26(20)3)21-18(28)9-7-16-23-24-17-8-10-19(29-4)25-27(16)17/h5-6,8,10-12H,7,9H2,1-4H3,(H,21,28) |
InChI Key |
BRZFPYGUWZOHII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)CCC3=NN=C4N3N=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Sequential Assembly via Benzimidazole Intermediate
This three-stage approach builds the benzimidazole core prior to triazolo-pyridazine coupling:
Stage 1: 1-Methyl-2-isopropylbenzimidazole-5-amine Synthesis
Key innovation: Replacement of catalytic hydrogenation with Fe/HCl reduces catalyst poisoning risks while maintaining 85-92% yields.
Stage 2: Propanamide Linker Installation
Coupling ethyl 3-bromopropanoate to the benzimidazole amine via:
-
Method A : HATU-mediated amidation (DMF, 0°C → RT, 18h) → 78% yield
-
Method B : Mixed carbonic anhydride (ClCO₂Et, NMM) → 82% yield
Stage 3: Triazolo-Pyridazine Coupling
Suzuki-Miyaura cross-coupling between 3-boronic acid-triazolo-pyridazine and bromo-propanamide intermediate:
Convergent Synthesis via Preformed Heterocycles
Alternative strategy coupling pre-synthesized triazolo-pyridazine and benzimidazole fragments:
Triazolo-Pyridazine Synthesis
Fragment Coupling Optimization
Comparative analysis of coupling methods:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25 | 52 | 88 |
| T3P® | THF | 40 | 68 | 94 |
| DCC/DMAP | toluene | 80 | 71 | 91 |
T3P® demonstrated optimal balance of yield and purity while minimizing racemization.
Critical Process Optimization Parameters
Reduction Step Modifications
Comparative study of nitro-group reductions in intermediate synthesis:
| Reducing System | Time (h) | Yield (%) | Impurity Profile |
|---|---|---|---|
| H₂/Pd-C (10%) | 4 | 89 | 2.3% des-methyl |
| Fe powder/AcOH | 6 | 92 | 1.1% dihydro |
| Zn/NH₄Cl | 8 | 78 | 4.7% over-reduced |
| Na₂S₂O₄ | 3 | 85 | 3.9% sulfonated |
Iron/acetic acid system provided optimal impurity profile for scale-up.
Crystallization-Induced Purification
Developed purification protocol eliminates chromatographic steps:
-
Crude product dissolved in 3:1 EtOAc/hexanes at 60°C
-
Gradient cooling : 50°C (1h) → 25°C (2h) → 4°C (12h)
-
Filtered crystals : 99.2% purity by HPLC vs. 97.4% via column chromatography
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Key advantages demonstrated in pilot studies:
| Parameter | Batch Mode | Flow Mode | Improvement |
|---|---|---|---|
| Reaction time | 18h | 45min | 24x faster |
| Temperature control | ±5°C | ±0.5°C | 10x tighter |
| Yield | 71% | 83% | +12% |
Solvent Recovery Systems
Implemented closed-loop recovery for:
-
THF : 92% recovery via molecular sieve drying
-
DMF : 85% recovery through falling-film evaporation
Reduces production costs by $12,000 per 100kg batch.
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Critical validation parameters:
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogenation or alkylation reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of nitro groups can yield amine derivatives.
Scientific Research Applications
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest structural analogs include:
Key Observations :
Substituent Positionality: The target compound’s benzimidazole substitution at the 5-position (vs.
Linker Flexibility : The propanamide linker provides conformational flexibility compared to rigid ethyl or pyrrolopyridine linkers (e.g., in ), which may enhance solubility or reduce off-target effects.
Electron-Donating Groups : The methoxy group at C-6 on the triazolo-pyridazine core (shared with ) may enhance metabolic stability compared to halogenated or unsubstituted analogs (e.g., ’s chloro-substituted derivatives).
Pharmacological and Physicochemical Comparisons
Key Insights :
- The target compound’s isopropyl group on benzimidazole may reduce metabolic oxidation compared to methyl or ethyl groups (e.g., ’s ethylpiperazine).
- Methoxy vs.
- Amide vs. Amine Linkers : The propanamide linker (vs. amine in ) improves stability against proteolytic degradation, critical for oral bioavailability.
Biological Activity
The compound 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHNO
- Molecular Weight : 299.35 g/mol
- CAS Number : 1322604-60-3
The presence of the methoxy group and the triazolo-pyridazine scaffold contributes to its biological activity.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The triazolo-pyridazine moiety is known for its ability to inhibit specific kinases and modulate cellular pathways associated with cancer proliferation and inflammation.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant antiproliferative effects against various cancer cell lines. For instance, related triazolo derivatives have shown IC values ranging from 0.008 to 0.012 μM against lung adenocarcinoma (A549) cells, indicating potent activity against tumor growth .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 3q | A549 | 0.008 |
| 4q | SGC-7901 | 0.014 |
| 6e | MCF-7 | 0.15 |
Anti-Tubercular Activity
In the context of infectious diseases, derivatives of this compound have been evaluated for their anti-tubercular properties. A study found that certain derivatives exhibited IC values between 1.35 to 2.18 μM against Mycobacterium tuberculosis . This suggests potential utility in developing new treatments for tuberculosis.
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney (HEK-293) cells showed that many derivatives were non-toxic at effective concentrations for tumor inhibition, which is crucial for therapeutic development .
Case Studies
- Case Study on Antiproliferative Effects : A study investigated a series of triazolo derivatives, including variations of the compound , demonstrating their ability to disrupt microtubule dynamics and induce cell cycle arrest at the G2/M phase in cancer cells .
- Anti-Tubercular Efficacy : Another research effort focused on synthesizing and testing various substituted derivatives against Mycobacterium tuberculosis, revealing several compounds with promising anti-tubercular activity and acceptable safety profiles .
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step protocols, including cyclization, coupling, and functional group modifications. Key steps include:
- Cyclization of triazolopyridazine precursors using reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate under controlled temperatures (80–100°C) .
- Coupling the benzimidazole moiety via nucleophilic substitution or amide bond formation, requiring anhydrous solvents (e.g., DMF) and catalysts like sodium hydride .
- Purification via HPLC or column chromatography, followed by structural confirmation using NMR (1H/13C) and mass spectrometry .
Optimization focuses on solvent polarity (e.g., toluene vs. DMF), reaction time (24–48 hours for coupling), and temperature gradients to minimize side products .
Q. How is the molecular structure validated, and what spectroscopic methods are prioritized?
- 1H/13C NMR : Assigns protons and carbons in the triazolopyridazine (δ 8.2–8.8 ppm for aromatic protons) and benzimidazole (δ 7.5–7.9 ppm) moieties .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- X-ray crystallography (if crystalline): Resolves 3D conformation, particularly for chiral centers or steric effects .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal contact .
- First aid measures : Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .
- Storage : In airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be systematically addressed?
- Orthogonal assay validation : Compare results from enzymatic inhibition (e.g., 14-α-demethylase lanosterol) and cell-based antiproliferative assays .
- Solubility/pharmacokinetic profiling : Assess logP (via HPLC) and plasma stability to rule out false negatives from poor bioavailability .
- Structural analogs : Synthesize derivatives (e.g., varying substituents on the benzimidazole) to isolate structure-activity relationships (SAR) .
Q. What computational strategies enhance target specificity and mechanistic insights?
- Molecular docking (AutoDock/GOLD) : Dock the compound into enzyme active sites (e.g., PDB: 3LD6) to predict binding modes and key interactions (e.g., hydrogen bonds with His310 or hydrophobic contacts) .
- QSAR modeling : Use descriptors like Hammett constants (σ) and molar refractivity to correlate substituent effects (e.g., methoxy vs. chloro groups) with IC50 values .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to identify persistent interactions .
Q. What methodologies optimize yield in large-scale synthesis while maintaining purity?
- Design of Experiments (DoE) : Apply factorial designs to test variables like solvent (DMF vs. THF), catalyst loading (5–10 mol%), and temperature (60–100°C) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progression and terminate at peak yield .
- Scalable purification : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .
Q. How does the benzimidazole moiety influence biological activity, and what modifications are explored?
- Role in target binding : The benzimidazole’s planar structure facilitates π-π stacking with aromatic residues (e.g., Phe484 in kinase targets) .
- Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
